molecular formula C22H20N4OS B11618134 N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide

N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide

Cat. No.: B11618134
M. Wt: 388.5 g/mol
InChI Key: BTKGMEWWYJQZGA-UHFFFAOYSA-N
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Description

  • N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide, also known as Compound X , belongs to the class of sulfonamide derivatives .
  • Its chemical formula is C24H20N4O2S .
  • The compound features a cyanophenyl group, a pyrimidine ring, and a sulfanyl (thiol) moiety.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the reaction of 4-methyl-6-phenylpyrimidin-2-thiol with 2-bromoacetophenone in the presence of a base (such as potassium carbonate or sodium hydride ).
      • The resulting intermediate undergoes cyano group introduction using copper(I) cyanide or a related reagent.
    • Industrial Production :
      • Industrial-scale production typically employs continuous flow processes or batch reactions.
      • Optimization of reaction conditions ensures high yield and purity.
  • Chemical Reactions Analysis

    • Reactions :
      • Oxidation : Compound X can undergo oxidation at the sulfur atom to form a sulfoxide or sulfone.
      • Reduction : Reduction of the cyano group yields the corresponding amine.
      • Substitution : Halogenation or other substitution reactions occur at the phenyl ring.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
      • Reduction : Hydrogen gas with a suitable catalyst (e.g., Pd/C ).
      • Substitution : Halogenating agents (e.g., bromine , chlorine ).
    • Major Products :
      • Oxidation yields sulfoxide or sulfone derivatives.
      • Reduction leads to the corresponding amine.
      • Substitution results in halogenated derivatives.
  • Scientific Research Applications

    • Chemistry : Compound X serves as a versatile building block for designing novel molecules due to its unique combination of functional groups.
    • Biology : Researchers explore its potential as a protein kinase inhibitor or a ligand for metal ions .
    • Medicine : Investigations focus on its anti-inflammatory, antitumor, or antimicrobial properties.
    • Industry : It finds applications in materials science (e.g., liquid crystals, OLEDs).
  • Mechanism of Action

    • Compound X likely exerts its effects through interactions with specific enzymes or receptors .
    • It may modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • Compound Y : Shares the pyrimidine scaffold but lacks the cyanophenyl group.
      • Compound Z : Contains a similar thiol moiety but with a different aromatic ring.
    • Uniqueness of Compound X :
      • The combination of cyanophenyl, pyrimidine, and sulfanyl groups distinguishes it from other analogs.

    Remember that this overview provides a concise summary, and further research can explore specific aspects in greater depth

    Properties

    Molecular Formula

    C22H20N4OS

    Molecular Weight

    388.5 g/mol

    IUPAC Name

    N-(2-cyanophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylbutanamide

    InChI

    InChI=1S/C22H20N4OS/c1-3-20(21(27)25-18-12-8-7-11-17(18)14-23)28-22-24-15(2)13-19(26-22)16-9-5-4-6-10-16/h4-13,20H,3H2,1-2H3,(H,25,27)

    InChI Key

    BTKGMEWWYJQZGA-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C(=O)NC1=CC=CC=C1C#N)SC2=NC(=CC(=N2)C3=CC=CC=C3)C

    Origin of Product

    United States

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